molecular formula C22H16N2O2 B7827866 2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione

2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione

Cat. No.: B7827866
M. Wt: 340.4 g/mol
InChI Key: WJBVEZSNEBVULA-UHFFFAOYSA-N
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Description

Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields. The compound’s molecular formula, structure, and other basic properties can be found in the PubChem database.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of various reagents, catalysts, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and quality standards. The specific industrial methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can include various derivatives and intermediates that are of interest in chemical research and industrial applications.

Scientific Research Applications

Compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” has a wide range of scientific research applications, including but not limited to:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on the compound’s potential as a drug candidate or its role in disease mechanisms.

    Industry: Compound “this compound” may be used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The detailed mechanism of action can be elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

These compounds may share structural similarities or exhibit comparable chemical and biological properties, making them relevant for comparative studies.

Properties

IUPAC Name

2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21-17-13-7-8-14-18(17)22(26)19(21)20(15-9-3-1-4-10-15)24-23-16-11-5-2-6-12-16/h1-14,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBVEZSNEBVULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)NNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)NNC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.